Ipenoxazone Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

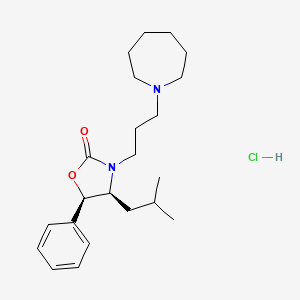

Structure

3D Structure of Parent

Properties

CAS No. |

118635-68-0 |

|---|---|

Molecular Formula |

C22H35ClN2O2 |

Molecular Weight |

395.0 g/mol |

IUPAC Name |

(4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C22H34N2O2.ClH/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23;/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3;1H/t20-,21+;/m0./s1 |

InChI Key |

WXDRKSLHMGNBSF-JUDYQFGCSA-N |

Isomeric SMILES |

CC(C)C[C@H]1[C@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3.Cl |

Synonyms |

4-(2-methylpropyl)-3(3-(perhydroazepin-1-yl))propyl-1,3oxazolidin-2-one 4-(2-methylpropyl)-3-(3-(perhydroazepin-1-yl)propyl)-5-phenyl-1,3-oxazolidin-2-one ipenoxazone hydrochloride MLV 6976 MLV-6976 NC 1200 NC-1200 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ipenoxazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipenoxazone (B1672099) hydrochloride, identified by the synonym MLV-6976, is a potent, centrally acting muscle relaxant. This technical guide delineates the core mechanism of action of ipenoxazone, focusing on its role as a glutamate (B1630785) antagonist. Evidence strongly indicates that ipenoxazone exerts its pharmacological effects by inhibiting glutamatergic neurotransmission at supraspinal sites, specifically within the brainstem and higher central nervous system centers. Notably, its mechanism does not appear to involve direct modulation of spinal cord reflexes. This document summarizes the available preclinical data, details the key experimental protocols used to elucidate its mechanism, and provides visual representations of the implicated pathways and experimental designs.

Core Mechanism of Action: Glutamate Antagonism

A pivotal study on the pharmacology of a series of oxazolidinones, including ipenoxazone (MLV-6976), revealed that the compound dose-dependently reduces the frequency of spike discharges in rat cortical neurons that are induced by the iontophoretic application of glutamate[1]. This finding provides direct evidence of its glutamate-blocking capabilities at the neuronal level.

Further supporting its central action, ipenoxazone has been shown to be effective in a model of decerebrate rigidity in rats, a state of hypertonia resulting from the removal of higher brain center inhibition on the brainstem[1]. The ability of ipenoxazone to ameliorate this rigidity suggests a direct action on the overactive brainstem structures that are driven by excitatory neurotransmission.

While the specific subtype of glutamate receptor (e.g., NMDA, AMPA, Kainate) that ipenoxazone hydrochloride interacts with has not been definitively identified in the available literature, its demonstrated efficacy in reducing glutamate-induced neuronal firing points to a direct or indirect antagonism of one or more of these receptor types.

Supraspinal Site of Action

A significant aspect of ipenoxazone's mechanism is its site of action within the central nervous system. Studies have indicated that ipenoxazone and its derivatives do not affect spinal reflex potentials in cats[1]. This suggests that the muscle relaxant effects of ipenoxazone are not mediated by direct action on the spinal cord's reflex arcs.

Instead, the evidence points towards a supraspinal mechanism of action, likely within the brainstem and potentially other higher brain centers[1]. By antagonizing glutamate in these regions, ipenoxazone can modulate descending motor pathways, leading to a reduction in muscle tone and rigidity.

Data Presentation

Currently, there is a lack of publicly available quantitative data such as binding affinities (Ki), IC50 values, or dose-response curves for the interaction of this compound with specific glutamate receptor subtypes. The primary evidence for its mechanism is qualitative, based on the observed reduction of glutamate-induced neuronal firing and its effects in animal models of muscle hypertonia.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature that have been used to characterize the mechanism of action of this compound.

Rat Decerebrate Rigidity Model

This in vivo model is used to assess the central muscle relaxant properties of a compound.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Anesthesia is induced in the rats.

-

A decerebration is performed, typically by transection of the brainstem at the intercollicular level. This procedure removes the inhibitory influence of the cerebral cortex on the brainstem motor nuclei, resulting in a state of extensor hypertonus, or rigidity.

-

The severity of the rigidity is quantified, often by measuring the electromyographic (EMG) activity in extensor muscles.

-

This compound is administered, and the subsequent changes in EMG activity are recorded to determine the dose-dependent effect of the compound on reducing decerebrate rigidity.

-

Iontophoretic Application of Glutamate in Rat Cortical Neurons

This electrophysiological technique is employed to directly assess the effect of a compound on glutamate-induced neuronal excitation.

-

Preparation: Anesthetized rats are used. The cerebral cortex is exposed.

-

Electrophysiology:

-

A multi-barreled micropipette is inserted into the cerebral cortex. One barrel is used for recording the extracellular activity of a single neuron.

-

Another barrel is filled with a solution of glutamate.

-

A controlled microcurrent is passed through the glutamate-containing barrel (iontophoresis), which ejects glutamate ions onto the surface of the recorded neuron, causing it to fire action potentials (spikes).

-

A baseline frequency of glutamate-induced spike discharges is established.

-

This compound is administered systemically or applied locally, and the change in the frequency of glutamate-induced spike discharges is measured. A reduction in the firing rate indicates an antagonistic effect on glutamate's excitatory action.

-

Spinal Reflex Potential Measurement in Cats

This experiment is designed to determine if a compound has a direct effect on the spinal cord's reflex pathways.

-

Animal Model: Anesthetized cats.

-

Procedure:

-

The animal is spinalized (the spinal cord is transected) to isolate the spinal reflexes from descending influences from the brain.

-

Stimulating electrodes are placed on a peripheral nerve (e.g., a muscle nerve in the hindlimb).

-

Recording electrodes are placed on a corresponding ventral root to record the efferent nerve activity.

-

The peripheral nerve is stimulated, which elicits a reflex response in the ventral root. This response consists of a monosynaptic component (a direct connection from the sensory to the motor neuron) and polysynaptic components (involving interneurons).

-

The amplitude and latency of these reflex potentials are measured before and after the administration of this compound. The absence of a significant change in these potentials indicates a lack of direct effect on the spinal reflex arc.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Diagram: Decerebrate Rigidity Model

Caption: Workflow for assessing muscle relaxant effects.

Logical Relationship Diagram: Site of Action

Caption: Ipenoxazone's site of action determination.

References

Ipenoxazone Hydrochloride: A Technical Deep-Dive into its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipenoxazone (B1672099) Hydrochloride, a centrally acting muscle relaxant, exerts its pharmacological effects primarily by targeting the glutamatergic system. This technical guide synthesizes the available preclinical evidence, elucidating the primary molecular target of Ipenoxazone Hydrochloride and its mechanism of action. Electrophysiological studies have demonstrated its role as a glutamate (B1630785) blocker, specifically antagonizing ionotropic glutamate receptors. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and a visualization of the implicated signaling pathways.

Primary Target Identification

The primary molecular target of this compound has been identified as the ionotropic glutamate receptor . Evidence strongly suggests that Ipenoxazone acts as an antagonist at these receptors, thereby inhibiting excitatory neurotransmission mediated by glutamate.

Evidence from Electrophysiological Studies

Key evidence for the primary target of this compound comes from electrophysiological experiments. One pivotal study investigated the effect of this compound (also referred to as MLV-6976 or NC-1200) on neuronal firing in the medial vestibular nucleus of cats. The iontophoretic application of this compound was found to inhibit the hypoxia-induced firing of these neurons, a process known to be mediated by the excitatory neurotransmitter glutamate[1].

Furthermore, research on the pharmacology of oxazolidinones in rats demonstrated that this compound reduces the frequency of spike discharges in cortical neurons that are induced by the direct application of glutamate[1]. This direct counteraction of glutamate-induced excitation provides compelling evidence for its antagonistic action at glutamate receptors.

While the available literature strongly supports the role of this compound as a glutamate receptor antagonist, specific quantitative data on its binding affinity (Ki) or functional inhibition (IC50) for different ionotropic glutamate receptor subtypes (NMDA, AMPA, and kainate) is not extensively detailed in publicly accessible sources.

Mechanism of Action

This compound's mechanism of action as a muscle relaxant is rooted in its ability to dampen excessive neuronal activity within the central nervous system. By blocking ionotropic glutamate receptors, it reduces the influx of cations (such as Na+ and Ca2+) into postsynaptic neurons in response to glutamate binding. This leads to a decrease in neuronal depolarization and a reduction in the likelihood of action potential generation, ultimately resulting in muscle relaxation.

Signaling Pathway

The signaling pathway affected by this compound is the fundamental process of excitatory synaptic transmission. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

The following sections provide a generalized description of the key experimental methodologies used to elucidate the primary target of this compound. Detailed, compound-specific protocols from the original studies are not fully available in the public domain.

In Vivo Electrophysiology: Extracellular Single-Unit Recording

This technique is employed to measure the firing rate of individual neurons in a living animal model.

Objective: To determine the effect of this compound on neuronal activity in response to a specific stimulus (e.g., hypoxia or direct glutamate application).

Methodology:

-

Animal Preparation: Anesthetized animals (e.g., cats or rats) are surgically prepared, and the skull is opened to expose the brain region of interest (e.g., medial vestibular nucleus or cerebral cortex).

-

Microelectrode Placement: A glass micropipette filled with a conductive solution is carefully lowered into the brain to record the extracellular electrical activity of a single neuron.

-

Drug Application (Iontophoresis): A multi-barreled micropipette is attached to the recording electrode. One barrel contains this compound, and another contains glutamate. A small electrical current is passed through the respective barrel to eject a controlled amount of the substance in the immediate vicinity of the recorded neuron.

-

Data Acquisition and Analysis: The spontaneous and evoked action potentials (spikes) are amplified, filtered, and recorded. The firing frequency is analyzed before, during, and after the application of glutamate and/or this compound.

The following diagram outlines the general workflow for this experimental setup.

Quantitative Data Summary

As of the latest available data, specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for NMDA, AMPA, and kainate receptor subtypes have not been reported in readily accessible scientific literature. The primary evidence for its mechanism of action remains qualitative, based on the observed reduction of glutamate-induced neuronal firing.

| Parameter | Receptor Subtype | Value | Reference |

| Ki | NMDA | Not Reported | - |

| AMPA | Not Reported | - | |

| Kainate | Not Reported | - | |

| IC50 | NMDA | Not Reported | - |

| AMPA | Not Reported | - | |

| Kainate | Not Reported | - |

Conclusion

The primary target of this compound is the ionotropic glutamate receptor. It functions as a glutamate antagonist, thereby reducing excitatory neurotransmission in the central nervous system. This mechanism of action underlies its efficacy as a centrally acting muscle relaxant. While the qualitative evidence from electrophysiological studies is strong, further research is required to quantify its binding affinities and selectivity for the various ionotropic glutamate receptor subtypes. Such data would provide a more complete understanding of its pharmacological profile and could inform the development of more targeted therapeutics.

References

In-Depth Technical Guide to the Core Chemical Properties of Ipenoxazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipenoxazone Hydrochloride is a centrally acting muscle relaxant and a glutamate (B1630785) receptor antagonist. This technical guide provides a comprehensive overview of its fundamental chemical properties, offering critical data and methodologies for professionals in research and drug development.

Core Chemical Properties

A summary of the key chemical identification and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C22H35ClN2O2 | [1] |

| Molecular Weight | 394.98 g/mol | |

| IUPAC Name | (4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one;hydrochloride | N/A |

| CAS Number | 118635-68-0 | N/A |

| Synonyms | MLV-6976 hydrochloride, NC-1200 hydrochloride | N/A |

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are crucial for reproducibility and regulatory purposes. The following are standard experimental protocols that would be employed.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for formulation development, dosage form design, and in vitro and in vivo studies.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents are typically tested, including water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), to cover a spectrum of polarities.

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) if the aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of this curve, which corresponds to the point of half-neutralization. This can be more accurately determined by analyzing the first or second derivative of the titration curve.

Mechanism of Action: Glutamate Receptor Antagonism

This compound functions as a glutamate receptor antagonist. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The ionotropic glutamate receptors include N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Antagonism of these receptors, particularly the NMDA and AMPA receptors, can lead to a reduction in neuronal excitability. This is the likely mechanism behind the muscle relaxant properties of this compound. The antagonism can occur through competitive, non-competitive, or uncompetitive mechanisms at the receptor sites.

Signaling Pathway of a Non-Competitive NMDA Receptor Antagonist

The following diagram illustrates a generalized signaling pathway for a non-competitive NMDA receptor antagonist.

Caption: Non-competitive antagonism of the NMDA receptor by Ipenoxazone.

Synthesis Workflow

The synthesis of oxazolidinone derivatives often involves multi-step reactions. A generalized workflow for the potential synthesis of the Ipenoxazone core structure is outlined below.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This technical guide has summarized the core chemical properties of this compound and provided standardized experimental protocols for their determination. The role of this compound as a glutamate receptor antagonist has been contextualized with a generalized signaling pathway. Further experimental validation of the specific physicochemical parameters and detailed elucidation of its interaction with glutamate receptor subtypes are critical areas for future research and development.

References

Ipenoxazone Hydrochloride: An Obscure Molecule with a Sparse History

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, detailed information regarding the discovery, history, and mechanism of action of Ipenoxazone Hydrochloride remains elusive. This suggests that the compound may be a relatively obscure entity within the landscape of pharmaceutical research and development, potentially representing a candidate that did not advance significantly beyond initial synthesis or preclinical evaluation.

Publicly available chemical databases provide foundational information about this compound, identifying it as a 2-oxazolidinone (B127357) derivative with the chemical name (4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one;hydrochloride. Its molecular formula is C22H35ClN2O2 and it has a molecular weight of 395.0 g/mol .

Below is a summary of the available chemical data:

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H35ClN2O2 | PubChem |

| Molecular Weight | 395.0 g/mol | PubChem |

| IUPAC Name | (4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one;hydrochloride | PubChem |

| InChIKey | WXDRKSLHMGNBSF-JUDYQFGCSA-N | PubChem |

| Canonical SMILES | CC(C)C[C@H]1--INVALID-LINK--C3=CC=CC=C3.Cl | PubChem |

For a compound to have a discoverable history and a well-understood mechanism of action, it typically would have progressed through several stages of research and development, each generating public-facing documentation. The absence of such a trail for this compound suggests several possibilities:

-

Early-Stage Discontinuation: The compound may have been synthesized as part of a larger chemical library but showed no promising activity in initial screenings, leading to its abandonment.

-

Proprietary Research: The compound may be part of an internal, unpublished research project within a pharmaceutical company.

-

Alternative Nomenclature: It is possible that the compound is more widely known under a different, unlisted codename or trivial name.

Without further information, any discussion of its signaling pathways, experimental workflows, or logical relationships would be purely speculative. Therefore, the creation of the requested diagrams is not feasible.

Ipenoxazone Hydrochloride: A Technical Overview of its Role as a Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data on ipenoxazone (B1672099) hydrochloride, including specific binding affinities and detailed pharmacokinetic profiles, is limited. This guide synthesizes available information and presents representative experimental frameworks based on established methodologies for studying glutamate (B1630785) receptor antagonists.

Introduction to Ipenoxazone Hydrochloride

This compound (also known as MLV-6976) is recognized as a glutamate receptor antagonist and a centrally acting muscle relaxant.[1] Its neuroprotective properties have been investigated, particularly its potential to mitigate hypoxic neuronal dysfunction. This suggests a therapeutic utility in conditions such as vertigo arising from vertebrobasilar insufficiency. While its classification as a glutamate blocker is established, specific details regarding its mechanism of action, receptor subtype selectivity, and comprehensive pharmacological profile are not extensively documented in publicly accessible literature. One source suggests its potential application in the treatment of Alzheimer's disease.

The Glutamate System and its Receptors: The Target of this compound

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission, plasticity, and neuronal excitability. Its actions are mediated by a diverse family of glutamate receptors, broadly categorized into two main types:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are further divided into three subtypes:

-

N-methyl-D-aspartate (NMDA) Receptors: Critical for synaptic plasticity, learning, and memory.

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: Responsible for the majority of fast excitatory neurotransmission.

-

Kainate Receptors: Involved in both pre- and postsynaptic modulation of neurotransmission.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

Glutamate receptor antagonists, like this compound, function by blocking the action of glutamate at its receptors, thereby reducing excitatory signaling. This can be beneficial in conditions characterized by excessive glutamate activity, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders.

Putative Mechanism of Action of this compound

Based on its characterization as a glutamate blocker, the mechanism of action of this compound likely involves the inhibition of one or more glutamate receptor subtypes. The specific receptor subtype(s) targeted and the nature of the antagonism (e.g., competitive, non-competitive, or uncompetitive) are not definitively established in the available literature.

A potential signaling pathway that could be modulated by a glutamate receptor antagonist like this compound is depicted below. This diagram illustrates a generalized pathway of glutamate-mediated excitatory neurotransmission.

Caption: Putative mechanism of this compound as a glutamate receptor antagonist.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents a template of key parameters that are essential for characterizing a glutamate receptor antagonist. These values would typically be determined through experimental assays.

| Parameter | Description | Representative Value (Hypothetical) |

| Binding Affinity (Ki) | The concentration of the antagonist that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher binding affinity. | Data not available |

| IC50 | The concentration of the antagonist that inhibits 50% of the maximal response to an agonist. | Data not available |

| EC50 | The concentration of an agonist that produces 50% of the maximal response. This is used as a reference in antagonism studies. | Data not available |

| Receptor Selectivity | The ratio of binding affinities (Ki) for different glutamate receptor subtypes (e.g., NMDA vs. AMPA). | Data not available |

| Pharmacokinetic Parameters | ||

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Data not available |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Data not available |

| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Data not available |

| Tmax | The time at which the Cmax is observed. | Data not available |

Experimental Protocols

The following sections outline generalized experimental protocols that are standard in the field for characterizing a novel glutamate receptor antagonist. These are provided as a reference for the type of studies required to generate the data presented in the summary table above.

Radioligand Binding Assay (for Binding Affinity)

This assay is used to determine the binding affinity of a compound for a specific receptor.

References

Preclinical Studies of Ipenoxazone Hydrochloride: A Review of Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available preclinical data for Ipenoxazone Hydrochloride, this document serves to highlight the typical preclinical assessments a compound of this nature would undergo. Specific quantitative data, detailed experimental protocols, and established signaling pathways for this compound could not be definitively ascertained from the available literature.

Introduction

This compound is a chemical entity with potential therapeutic applications. As with any new chemical entity, a rigorous preclinical evaluation is paramount to characterize its pharmacological, pharmacokinetic, and toxicological profile before it can be considered for clinical development. This guide outlines the standard preclinical studies that are typically conducted and provides a framework for understanding the necessary data for a comprehensive assessment.

Core Preclinical Assessments

A thorough preclinical development program for a compound like this compound would involve a battery of in vitro and in vivo studies to establish its safety and efficacy profile.

In Vitro Studies

In vitro assays are crucial for the initial characterization of a drug's mechanism of action and its effects at a cellular level.

Table 1: Key In Vitro Preclinical Assays

| Assay Type | Purpose | Typical Methodologies |

| Receptor Binding Assays | To determine the binding affinity and selectivity of this compound to its intended molecular target(s). | Radioligand binding assays, Surface Plasmon Resonance (SPR). |

| Enzyme Inhibition Assays | To quantify the inhibitory potency (e.g., IC50) of this compound if its target is an enzyme. | Spectrophotometric, fluorometric, or luminescent assays. |

| Cell-Based Functional Assays | To assess the functional consequences of target engagement in a cellular context (e.g., agonism, antagonism). | Reporter gene assays, second messenger assays (e.g., cAMP, calcium flux). |

| Cytochrome P450 (CYP) Inhibition & Induction | To evaluate the potential for drug-drug interactions by assessing inhibition or induction of major CYP isoforms. | Incubation with human liver microsomes and specific CYP substrates. |

| Plasma Protein Binding | To determine the extent to which this compound binds to plasma proteins, which influences its distribution and clearance. | Equilibrium dialysis, ultracentrifugation, or ultrafiltration. |

| Metabolic Stability | To assess the rate of metabolism in liver microsomes or hepatocytes, predicting in vivo clearance. | Incubation with liver microsomes or hepatocytes and analysis of parent compound depletion over time. |

| Genotoxicity Assays | To identify potential for DNA damage. | Ames test (bacterial reverse mutation), in vitro micronucleus assay, mouse lymphoma assay. |

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound like this compound.

In Vivo Studies

In vivo studies in animal models are essential to understand the pharmacokinetic and pharmacodynamic properties of this compound in a whole organism and to assess its safety at various dose levels.

Table 2: Key In Vivo Preclinical Studies

| Study Type | Animal Model(s) | Key Parameters Measured | Purpose |

| Pharmacokinetics (PK) | Rodent (e.g., rat), Non-rodent (e.g., dog, monkey) | Cmax, Tmax, AUC, t1/2, Bioavailability | To characterize the absorption, distribution, metabolism, and excretion (ADME) profile. |

| Pharmacodynamics (PD) | Relevant disease models | Target engagement biomarkers, physiological readouts | To establish the relationship between drug concentration and pharmacological effect. |

| Acute Toxicity | Rodent | MTD (Maximum Tolerated Dose), clinical signs, gross pathology | To determine the toxicity of a single high dose. |

| Repeat-Dose Toxicity | Rodent, Non-rodent | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology | To evaluate the toxic effects of repeated administration over a defined period (e.g., 28 days, 90 days). |

| Safety Pharmacology | Rodent, Non-rodent | Cardiovascular (e.g., ECG, blood pressure), respiratory, and central nervous system (CNS) parameters | To assess potential adverse effects on vital organ systems. |

| Genotoxicity | Rodent | Micronucleus formation in bone marrow | To assess the potential for chromosomal damage in vivo. |

| Carcinogenicity | Rodent (long-term studies) | Tumor incidence and latency | To evaluate the tumorigenic potential with chronic exposure. |

The data from various preclinical studies are integrated to predict a safe starting dose for human clinical trials.

Signaling Pathways

Without specific data on the mechanism of action of this compound, it is not possible to depict its associated signaling pathways. The identification of the molecular target from in vitro studies would be the first step in elucidating the downstream signaling cascades it modulates.

Conclusion

The preclinical evaluation of this compound would require a comprehensive suite of in vitro and in vivo studies as outlined. These studies are fundamental to building a robust data package that characterizes the compound's efficacy, safety, and pharmacokinetic profile. The logical progression from in vitro characterization to in vivo validation and safety assessment is critical for making informed decisions about advancing a candidate to clinical trials. Further research and publication of data are necessary to fully understand the preclinical profile of this compound.

Lack of Publicly Available Research on the Neuroprotective Effects of Ipenoxazone Hydrochloride

Despite a comprehensive search of scholarly articles, clinical trial databases, and preclinical study reports, no specific information was found regarding the neuroprotective effects of Ipenoxazone Hydrochloride.

This in-depth technical guide was intended for researchers, scientists, and drug development professionals to provide a thorough understanding of the neuroprotective properties of this compound. However, the initial and crucial step of gathering primary research data, including quantitative results from preclinical and clinical studies, experimental protocols, and elucidated signaling pathways, yielded no relevant results.

Keywords used in the extensive search included: "this compound neuroprotection," "Ipenoxazone mechanism of action," "Ipenoxazone clinical trials," and "Ipenoxazone preclinical studies." The search was conducted across major scientific databases and search engines.

The absence of publicly available data prevents the creation of the requested in-depth guide, including:

-

Data Presentation: Without any quantitative data from studies, it is impossible to summarize findings into structured tables for comparison.

-

Experimental Protocols: No detailed methodologies for key experiments could be provided as no such experiments have been published.

-

Visualization of Signaling Pathways and Workflows: The lack of information on the mechanism of action of this compound in a neuroprotective context means that no signaling pathways or experimental workflows can be accurately diagrammed.

It is possible that research on the neuroprotective effects of this compound is in very early, unpublished stages, or that this particular compound has not been investigated for such properties. Researchers and professionals interested in this topic are advised to monitor scientific literature for any future publications that may emerge.

No Publicly Available Early Research Data on MLV-6976 Hydrochloride

Comprehensive searches for early research, mechanism of action, and clinical or preclinical studies on a compound designated as "MLV-6976 hydrochloride" have yielded no publicly available scientific literature, clinical trial registrations, or other relevant data.

This absence of information suggests that MLV-6976 hydrochloride may be an internal compound designation not yet disclosed in public forums, a project that was discontinued (B1498344) at a very early stage before any publications were generated, or a misidentified compound name.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for MLV-6976 hydrochloride at this time. Further clarification on the compound's identity or alternative designations would be necessary to proceed with a detailed scientific overview.

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Ipenoxazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipenoxazone Hydrochloride is identified as a centrally acting muscle relaxant. To characterize its effects at the cellular level, a series of in vitro assays are essential. These assays can determine the compound's cytotoxic potential, its influence on programmed cell death (apoptosis), and its impact on cell cycle progression. This document provides detailed protocols for these fundamental assays. Given the limited publicly available data specific to this compound, the following protocols are presented as standard methodologies for the in vitro evaluation of a novel compound. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key metrics.

Table 1: Cytotoxicity of this compound

| Cell Line | Time Point (e.g., 24h, 48h, 72h) | IC50 (µM) | Method |

| e.g., SH-SY5Y | e.g., MTT Assay | ||

| e.g., HEK293 | e.g., MTT Assay | ||

| User-defined |

Table 2: Apoptotic Effect of this compound

| Cell Line | Concentration (µM) | Time Point (h) | % Early Apoptosis | % Late Apoptosis/Necrosis | Method |

| e.g., SH-SY5Y | Annexin V/PI Staining | ||||

| e.g., HEK293 | Annexin V/PI Staining | ||||

| User-defined |

Table 3: Cell Cycle Analysis of this compound-Treated Cells

| Cell Line | Concentration (µM) | Time Point (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Method |

| e.g., SH-SY5Y | Propidium (B1200493) Iodide Staining | |||||

| e.g., HEK293 | Propidium Iodide Staining | |||||

| User-defined |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[1][2]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[3]

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

This compound stock solution

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[4]

-

After incubation, carefully remove the medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]

-

Carefully aspirate the MTT solution.[3]

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570-590 nm using a microplate reader.[2]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[5][6] Propidium Iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[5]

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

Cell suspension

Protocol:

-

Seed and treat cells with this compound for the desired time. Include positive and negative controls.

-

Harvest the cells (including any floating cells) and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]

-

Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[7]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[1][6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Just before analysis, add 5-10 µL of PI staining solution. Do not wash the cells after this step.[7]

-

Analyze the samples by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell correlates with its phase in the cell cycle (G0/G1, S, or G2/M).[8][9]

Materials:

-

Propidium Iodide (PI) staining solution (containing Triton X-100 for permeabilization and RNase A to prevent RNA staining)[9][10]

-

Ice-cold 70% ethanol[10]

-

PBS

-

Flow cytometer

Protocol:

-

Culture and treat cells with this compound for the desired duration.

-

Harvest approximately 1-2 x 10^6 cells and wash with cold PBS.[9]

-

Resuspend the cell pellet in 0.5 mL of cold PBS and achieve a single-cell suspension.[10]

-

Fix the cells by slowly adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol (B145695) while vortexing gently.[10]

-

Incubate the cells for at least 2 hours at 4°C for fixation.[10]

-

Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol.[10]

-

Wash the cells with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 1 mL of PI staining solution.[10]

-

Incubate for 30 minutes at room temperature in the dark.[11]

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI will be proportional to the amount of DNA.

Visualizations

Caption: General workflow for in vitro screening of this compound.

Caption: Hypothetical signaling pathway for a centrally acting muscle relaxant.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. bosterbio.com [bosterbio.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for Cell-Based Assay Development: Profiling the Activity of Ipenoxazone Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The initial characterization of a novel chemical entity is a critical first step in the drug discovery pipeline. Cell-based assays are powerful tools that provide insights into a compound's biological activities, including its potential therapeutic effects and toxicity. This document provides a comprehensive guide for the development of cell-based assays to profile the cellular effects of a novel compound, using Ipenoxazone Hydrochloride as an example.

Given the limited publicly available information on the mechanism of action of this compound, a tiered approach is recommended. This workflow begins with broad cytotoxicity screening to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death and effects on cell cycle progression.

Tiered Experimental Workflow

A logical progression of experiments is crucial for efficiently characterizing a novel compound. The following workflow is proposed:

-

Primary Screening (Dose-Finding): Determine the concentration range of this compound that affects cell viability and cytotoxicity.

-

Secondary Screening (Mechanism of Action): Based on the results of the primary screen, investigate the mode of cell death (apoptosis vs. necrosis) and the compound's impact on cell cycle progression.

-

Tertiary Screening (Pathway Analysis): Delve into the specific molecular pathways modulated by the compound.

Caption: Tiered experimental workflow for compound characterization.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

-

96-well cell culture plates

-

Selected cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium

-

This compound stock solution

-

MTS reagent solution[1]

-

Plate reader (490-500 nm absorbance)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include vehicle-only wells as a negative control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Measure the absorbance at 490 nm using a microplate reader.[1]

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[5][6]

Materials:

-

Cells cultured in a 96-well plate and treated with this compound as described above.

-

LDH cytotoxicity assay kit

-

Lysis solution (for maximum LDH release control)

-

Plate reader (490-520 nm absorbance)

Protocol:

-

Prepare cells and treat with this compound in a 96-well plate as for the MTS assay. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release.

-

For the maximum release wells, add 10 µL of lysis solution 45 minutes before the end of the incubation period.

-

Centrifuge the plate at 400 x g for 5 minutes.[6]

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6]

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 100 µL of the LDH reaction mixture to each well of the new plate.[6]

-

Incubate for 30 minutes at room temperature, protected from light.[6]

-

Measure the absorbance at 490 nm.[6]

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

-

6-well plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, confirming the involvement of apoptosis.

Materials:

-

White-walled 96-well plates

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Assay Kit

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[8]

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8]

-

Mix the contents on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours.[8]

-

Measure the luminescence using a plate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10][11]

Materials:

-

6-well plates

-

Treated and untreated cells

-

Cold 70% ethanol (B145695)

-

PBS

-

PI/RNase staining solution

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

While vortexing gently, add the cells dropwise into ice-cold 70% ethanol for fixation.

-

Incubate at 4°C for at least 2 hours (or overnight).[11]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[10]

-

Analyze by flow cytometry.

Data Presentation

(Hypothetical Data)

Table 1: Cell Viability (MTS Assay) of HeLa Cells after 48h Treatment with this compound.

| Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

| 100 | 0.08 ± 0.01 | 6.4 |

Table 2: Cytotoxicity (LDH Assay) in HeLa Cells after 48h Treatment.

| Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle) | 5.2 ± 1.5 |

| 1 | 7.8 ± 2.1 |

| 5 | 15.6 ± 3.2 |

| 10 | 35.1 ± 4.5 |

| 25 | 68.9 ± 5.8 |

| 50 | 85.4 ± 6.2 |

| 100 | 92.1 ± 5.1 |

Table 3: Apoptosis and Necrosis in HeLa Cells after 24h Treatment (Flow Cytometry).

| Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| 0 (Vehicle) | 95.1 | 2.5 | 1.4 | 1.0 |

| 10 | 60.2 | 25.3 | 10.5 | 4.0 |

| 25 | 25.8 | 45.1 | 22.3 | 6.8 |

Table 4: Caspase-3/7 Activity in HeLa Cells after 24h Treatment.

| Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 15,230 ± 1,150 | 1.0 |

| 10 | 68,535 ± 5,480 | 4.5 |

| 25 | 120,310 ± 9,625 | 7.9 |

Table 5: Cell Cycle Distribution in HeLa Cells after 24h Treatment.

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Vehicle) | 55.4 | 28.1 | 16.5 |

| 10 | 58.2 | 20.5 | 21.3 |

| 25 | 65.7 | 15.3 | 19.0 |

Signaling Pathway Visualization

Based on the hypothetical results suggesting apoptosis induction, a follow-up investigation could focus on the intrinsic apoptosis pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by Ipenoxazone HCl.

References

- 1. broadpharm.com [broadpharm.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. promega.com [promega.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes and Protocols for the Experimental Use of Ipenoxazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data regarding the solubility and biological activity of Ipenoxazone Hydrochloride. The following application notes and protocols provide a general framework for the systematic evaluation of a novel research compound. Researchers must adapt these guidelines based on their own experimentally determined data.

Physicochemical Properties and Storage

A thorough understanding of a compound's physicochemical properties is fundamental for its use in experiments. For novel or poorly characterized compounds like this compound, it is crucial to begin with a systematic solubility assessment.

General Handling and Storage Recommendations:

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

| Parameter | Recommendation | Reference |

| Storage of Solid | Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storage at -20°C or -80°C. | [1][2] |

| Labeling | All containers should be clearly labeled with the compound name, date of receipt, and any known hazards. | [3] |

| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling the compound. | [3] |

| Work Area | Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form or preparing concentrated stock solutions. | [3] |

Determining the Solubility of this compound

The following protocol outlines a systematic approach to determine the solubility of this compound in various solvents commonly used in a laboratory setting.[4]

Experimental Protocol: Solubility Assessment

Materials:

-

This compound

-

Selection of solvents (e.g., DMSO, Ethanol, Methanol, Water, PBS pH 7.4)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out a small, known amount of this compound (e.g., 1-5 mg) and place it into a series of labeled vials.

-

Add a measured volume of each test solvent (e.g., 1 mL) to the respective vials.

-

Tightly cap the vials and vortex vigorously for 1-2 minutes.

-

-

Equilibration:

-

Place the vials on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Determine the concentration of this compound in the diluted samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a validated HPLC method).

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved supernatant by applying the dilution factor. This value represents the solubility of the compound in that specific solvent.

-

Data Presentation: Solubility of this compound (Template)

Researchers should use the following table to record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Methanol | ||||

| Deionized Water | ||||

| Phosphate-Buffered Saline (PBS) pH 7.4 |

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a novel compound.

Preparation of Stock Solutions

Once a suitable solvent with good solubility has been identified (commonly DMSO for in vitro studies), a concentrated stock solution can be prepared.[5][6]

Experimental Protocol: Stock Solution Preparation

Materials:

-

This compound

-

Chosen solvent (e.g., sterile DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

Procedure:

-

Calculation:

-

Determine the desired concentration and volume of the stock solution (e.g., 10 mM in 1 mL).

-

Calculate the required mass of this compound using its molecular weight.

-

-

Dissolution:

-

Weigh the calculated amount of the compound and place it in a sterile vial.

-

Add the calculated volume of the solvent.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be done with caution to avoid degradation.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

General Protocol for In Vitro Cell-Based Assays

The following is a generic protocol for a cell viability assay, which is a common starting point for evaluating the biological activity of a new compound. This can be adapted for various cell lines and endpoints.[7][8]

Experimental Protocol: Cell Viability Assay (Resazurin-Based)

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Resazurin (B115843) sodium salt solution

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (fluorescence)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

-

Viability Assessment:

-

Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

-

Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and resazurin but no cells).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Workflow for a Cell Viability Assay

Caption: General workflow for a cell viability assay.

Investigating the Mechanism of Action

Once the biological activity of this compound is confirmed, the next step is to elucidate its mechanism of action. This is a complex process that often involves a multi-pronged approach.[9][10][11]

General Workflow for Mechanism of Action Studies

Caption: A simplified workflow for investigating the mechanism of action of a novel compound.

References

- 1. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 2. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 3. nationallaboratorysales.com [nationallaboratorysales.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug Discovery Workflow - What is it? [vipergen.com]

- 10. New Algorithm Accurately Predicts Drug Mechanism of Action | Columbia University Department of Systems Biology [systemsbiology.columbia.edu]

- 11. ijpsjournal.com [ijpsjournal.com]

Application Notes and Protocols for the Analytical Detection of Ipenoxazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical detection and quantification of Ipenoxazone Hydrochloride, a glutamate (B1630785) receptor antagonist. Due to the limited availability of specific validated methods for this compound, the methodologies presented herein are adapted from established and validated analytical techniques for structurally related oxazolidinone compounds. These protocols serve as a robust starting point for method development and validation in research and quality control settings. The described methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Chemical Information

-

IUPAC Name: (4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one;hydrochloride[1]

-

Molecular Formula: C₂₂H₃₅ClN₂O₂[1]

-

Molecular Weight: 395.0 g/mol [1]

-

Chemical Structure:

Analytical Methodologies

A variety of analytical techniques can be employed for the determination of this compound in different matrices. The most common and recommended methods include HPLC, LC-MS/MS, and UV-Vis Spectrophotometry, which are widely used for the analysis of other oxazolidinone drugs.[1][4][5]

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) in bulk drugs and pharmaceutical formulations.[6] This method is suitable for routine quality control due to its high resolution, reproducibility, and robustness.

The following table summarizes the proposed performance characteristics of a validated HPLC-UV method for this compound. These values are based on typical performance for similar pharmaceutical compounds.

| Parameter | Proposed Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms.

Materials and Reagents:

-

This compound reference standard

-

HPLC grade acetonitrile (B52724)

-

HPLC grade methanol

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Purified water (HPLC grade)

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis detector

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (based on the UV absorbance of the oxazolidinone chromophore)

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Preparation of Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.

-

Sample Preparation (for dosage form):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtered solution with the mobile phase to a final concentration within the linear range.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the determination of drugs in complex biological matrices such as plasma and urine. This is particularly useful for pharmacokinetic studies and therapeutic drug monitoring.[7][8][9]

The following table summarizes the proposed performance characteristics of a validated LC-MS/MS method for this compound in human plasma.

| Parameter | Proposed Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 95.0 - 105.0% |

| Precision (% RSD) | < 15.0% |

| Matrix Effect | Minimal |

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar oxazolidinone or a stable isotope-labeled Ipenoxazone)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade formic acid

-

Human plasma (drug-free)

Chromatographic and Mass Spectrometric Conditions:

-

Instrument: LC-MS/MS system (e.g., triple quadrupole)

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

A gradient elution program should be optimized.

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Proposed):

-

Ipenoxazone: Precursor ion (m/z 359.3, [M+H]⁺) -> Product ion (to be determined by infusion and fragmentation studies)

-

Internal Standard: To be determined based on the selected IS.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of APIs in bulk and simple formulations.[10][11] The presence of the phenyl and oxazolidinone chromophores in this compound suggests that it will have significant UV absorbance.

The following table summarizes the proposed performance characteristics of a validated UV-Vis spectrophotometric method for this compound.

| Parameter | Proposed Value |

| Wavelength of Maximum Absorbance (λmax) | ~254 nm |

| Linearity Range | 5 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Molar Absorptivity (ε) | To be determined |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Objective: To develop and validate a simple UV-Visible spectrophotometric method for the estimation of this compound in bulk drug.

Materials and Reagents:

-

This compound reference standard

-

Methanol (spectroscopic grade) or 0.1 N HCl

Instrumentation:

-

Double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

-

Scan the solution over the UV range (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 µg/mL).

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax against the solvent blank.

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

-

-

Analysis of a Sample:

-

Prepare a solution of the sample in the same solvent with a concentration falling within the calibration range.

-

Measure the absorbance of the sample solution at λmax.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Visualizations

Caption: HPLC-UV analysis workflow for this compound.

Caption: LC-MS/MS workflow for Ipenoxazone in plasma.

Caption: UV-Vis spectrophotometry protocol for Ipenoxazone HCl.

Discussion

The provided protocols offer a comprehensive starting point for the analytical determination of this compound. It is crucial to note that these methods are proposed based on the analysis of structurally similar oxazolidinone compounds and would require full validation according to ICH guidelines (e.g., Q2(R1)) before implementation for routine analysis. Validation parameters to be assessed should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness. For stability-indicating methods, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to ensure that the method can separate the active pharmaceutical ingredient from any potential degradation products.

The choice of analytical method will depend on the specific application. For routine quality control of bulk drug and pharmaceutical formulations, the HPLC-UV method is generally sufficient. For the analysis of this compound in biological fluids, where high sensitivity and selectivity are required, the LC-MS/MS method is the most appropriate choice. The UV-Vis spectrophotometric method can be used for preliminary analysis and for applications where a simple and rapid estimation is needed.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpcbs.com [ijpcbs.com]

- 11. iomcworld.org [iomcworld.org]

In vivo Administration of Ipenoxazone Hydrochloride in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipenoxazone Hydrochloride, also known as NC-1200, is a potent, centrally acting muscle relaxant. This document provides an overview of its in vivo administration in animal models based on available scientific literature. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Due to the limited public availability of full-text research articles, this document is based on information gathered from abstracts and general pharmacological knowledge of centrally acting muscle relaxants. Specific experimental details, quantitative data, and comprehensive signaling pathways for this compound are not fully detailed in the accessible literature. The primary research appears to have been conducted in the late 1980s, and access to these specific publications is restricted.

Putative Mechanism of Action